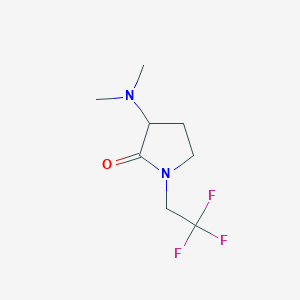

3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, also known as DMFEP, is a synthetic compound that has been studied for its potential applications in scientific research. DMFEP has been found to have unique properties that make it a valuable tool for studying biochemical and physiological processes.

Scientific Research Applications

Catalytic Activity Enhancement

The introduction of dimethylamino substituents can significantly enhance the catalytic activity and enantioselectivity of non-heme iron(II) catalyst systems in asymmetric epoxidation experiments. Detailed DFT calculations have revealed the formation of novel Fe(IV)-oxo cation radical species, indicating a remarkable substituent effect on the reaction mechanism and efficiency of oxidation reactions. This demonstrates the potential of dimethylamino substituents in designing more effective and selective catalysts for oxidation processes (Wang et al., 2017).

Organocatalyst Development

Research into organocatalysts has been facilitated by derivatives of dimethylamino-substituted compounds. For instance, studies on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol and its derivatives have shown effective catalysis in asymmetric Michael addition, highlighting the role of hydrogen bonds in the catalysis mechanism. This underscores the significance of dimethylamino derivatives in synthesizing new organocatalysts for asymmetric synthesis processes (Cui Yan-fang, 2008).

Synthesis of Structurally Diverse Libraries

The use of dimethylamino-substituted compounds, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, has proven effective in generating structurally diverse compound libraries. These compounds serve as starting materials in various alkylation and ring closure reactions, leading to the production of a wide range of functional molecules. This versatility is crucial for the discovery and development of new pharmacological agents and materials (Roman, 2013).

Antimicrobial Activity

Dimethylamino-substituted pyrrolin-2-ones have been synthesized and shown to possess antimicrobial activity. This illustrates the potential of such compounds in the development of new antimicrobial agents, offering a promising direction for addressing the increasing challenge of antibiotic resistance (Gein et al., 2001).

Fluorescence Probes and pH Sensors

Research has also been conducted on the development of fluorescence probes and pH sensors using dimethylamino-containing compounds. Such studies have led to the creation of highly sensitive and selective sensors for biological and chemical applications, demonstrating the utility of dimethylamino derivatives in analytical chemistry (Jiang et al., 2015).

properties

IUPAC Name |

3-(dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c1-12(2)6-3-4-13(7(6)14)5-8(9,10)11/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDGMHPRPJCAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2634996.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide](/img/structure/B2634997.png)

![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)

![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)

![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)

![5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2635014.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2635017.png)